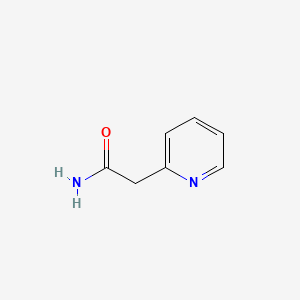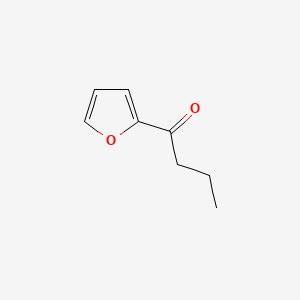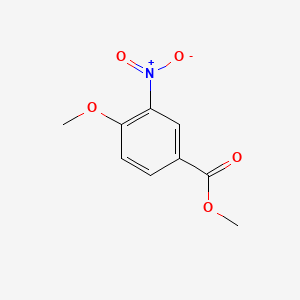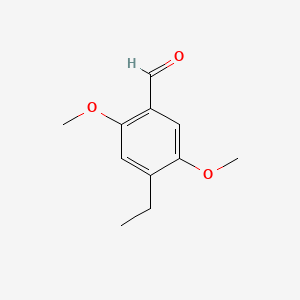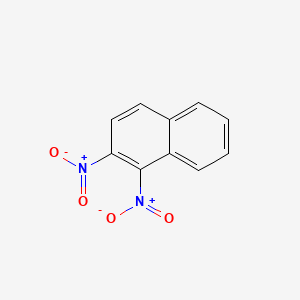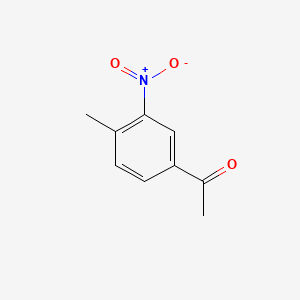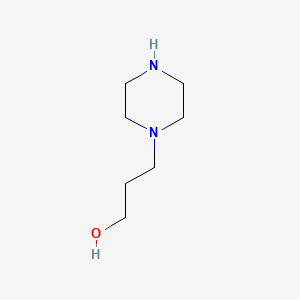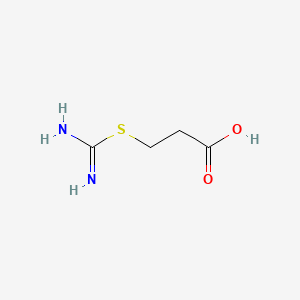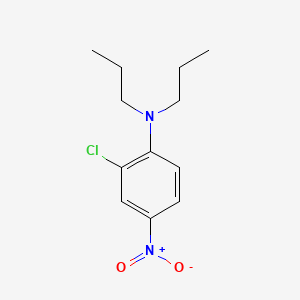
2-Chloro-4-nitro-N,N-dipropylaniline
Übersicht
Beschreibung
2-Chloro-4-nitro-N,N-dipropylaniline is a chemical compound with the molecular formula C12H17ClN2O2 and a molecular weight of 256.73 . It is also known by other names such as 4-Nitro-2-chloro-N,N-di-n-propyl aniline .
Molecular Structure Analysis
The InChI code for 2-Chloro-4-nitro-N,N-dipropylaniline is1S/C12H17ClN2O2/c1-3-7-14(8-4-2)12-6-5-10(15(16)17)9-11(12)13/h5-6,9H,3-4,7-8H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
2-Chloro-4-nitro-N,N-dipropylaniline is a solid substance . Its density is 1.181g/cm3 . The boiling point is 355.7ºC at 760 mmHg .Wissenschaftliche Forschungsanwendungen
Environmental Remediation
2-Chloro-4-nitroaniline, a structurally similar compound to 2-Chloro-4-nitro-N,N-dipropylaniline, has been studied for its environmental impact, particularly in industrial and agricultural sectors. Research has shown that certain microbial strains, such as Geobacter sp. KT7 and Thauera aromatica KT9, can degrade this compound under anaerobic conditions, utilizing it as a sole carbon and nitrogen source. This degradation process involves the transformation of the nitro group to an amino group followed by dechlorination, offering a potential pathway for bioremediation of related nitroaromatic compounds in contaminated environments (H. D. Duc, 2019).
Chemical Synthesis and Material Science
2-Chloro-4-nitro-N,N-dipropylaniline may also find application in chemical synthesis and material science due to its functional groups. For example, in a related study, 2-chloropropionamide derivatives were used to initiate atom transfer radical polymerization (ATRP) of N-isopropylacrylamide (NIPAM), leading to poly(N-isopropylacrylamide) (PNIPAM) end-functionalized with an azido group. This demonstrates the potential for using chloro-nitroaniline derivatives in synthesizing thermoresponsive polymers, which have applications ranging from drug delivery to smart materials (Atsushi Narumi et al., 2008).
Electrochemical Applications
Another potential application of 2-Chloro-4-nitro-N,N-dipropylaniline can be inferred from studies on similar compounds like aniline and 4-chloroaniline, which have been subjects of research in wastewater treatment. Electrochemical degradation studies of these compounds suggest possible applications in the electrochemical treatment of wastewater, indicating that chloro-nitroaniline derivatives could serve as model compounds or even be directly involved in electrochemical processes for environmental cleanup (E. Brillas et al., 1995).
Analytical Chemistry
The unique reactivity of chloro-nitroaniline compounds, including potential derivatives like 2-Chloro-4-nitro-N,N-dipropylaniline, makes them interesting targets for analytical chemistry research. Studies on the formation of nitrating and chlorinating species, as well as the detection of specific by-products, are crucial for understanding the chemical behavior of such compounds in various environments and could lead to the development of new analytical methodologies for detecting and quantifying nitroaromatic pollutants (J. Eiserich et al., 1996).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-chloro-4-nitro-N,N-dipropylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17ClN2O2/c1-3-7-14(8-4-2)12-6-5-10(15(16)17)9-11(12)13/h5-6,9H,3-4,7-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYJJPFCGGNTTTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C1=C(C=C(C=C1)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20211217 | |
| Record name | 2-Chloro-4-nitro-N,N-dipropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4-nitro-N,N-dipropylaniline | |
CAS RN |
6216-91-7 | |
| Record name | 2-Chloro-4-nitro-N,N-dipropylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006216917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Chloro-4-nitro-N,N-dipropylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20211217 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



